Arginine-13C6 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

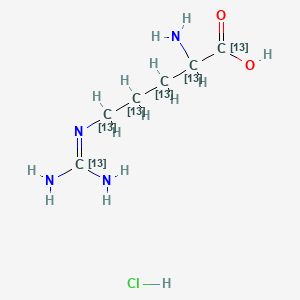

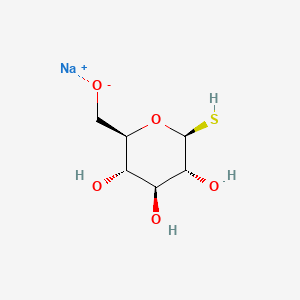

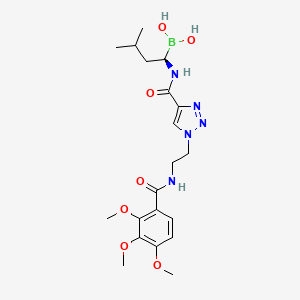

Arginine-13C6 (hydrochloride): is a stable isotope-labeled compound of the amino acid arginine. It is specifically labeled with carbon-13 isotopes at six positions, making it a valuable tool in various scientific research applications. The compound is often used in studies involving protein synthesis, metabolic pathways, and molecular interactions due to its isotopic labeling, which allows for precise tracking and quantification.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arginine-13C6 (hydrochloride) typically involves the incorporation of carbon-13 isotopes into the arginine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions often require controlled environments to ensure the purity and stability of the labeled compound.

Industrial Production Methods: Industrial production of Arginine-13C6 (hydrochloride) involves large-scale synthesis using advanced techniques to incorporate the carbon-13 isotopes efficiently. The process includes multiple steps of purification and quality control to achieve high isotopic purity and chemical purity. The final product is usually available in a lyophilized form for ease of use in research applications .

Chemical Reactions Analysis

Types of Reactions: Arginine-13C6 (hydrochloride) can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitric oxide, a critical signaling molecule in biological systems.

Reduction: The guanidino group can be reduced under specific conditions.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common reagents include nitric oxide synthase enzymes and oxygen.

Reduction: Reducing agents such as hydrogen gas or metal hydrides.

Substitution: Various nucleophiles and electrophiles under controlled pH and temperature conditions.

Major Products:

Oxidation: Nitric oxide and citrulline.

Reduction: Reduced forms of arginine derivatives.

Substitution: Substituted arginine compounds with different functional groups

Scientific Research Applications

Chemistry: Arginine-13C6 (hydrochloride) is used in stable isotope labeling studies to investigate reaction mechanisms and metabolic pathways. It helps in tracing the incorporation of arginine into proteins and other biomolecules.

Biology: In biological research, the compound is used to study protein synthesis, cellular metabolism, and enzyme kinetics. It is particularly valuable in mass spectrometry-based proteomics for quantifying protein expression levels.

Medicine: In medical research, Arginine-13C6 (hydrochloride) is used to study the role of arginine in nitric oxide production and its effects on cardiovascular health. It is also used in metabolic studies to understand diseases related to arginine metabolism.

Industry: The compound is used in the pharmaceutical industry for drug development and quality control. It helps in the precise quantification of arginine and its derivatives in various formulations .

Mechanism of Action

Arginine-13C6 (hydrochloride) exerts its effects primarily through its role as a precursor to nitric oxide. Nitric oxide is produced by the enzyme nitric oxide synthase, which converts arginine to nitric oxide and citrulline. Nitric oxide is a potent vasodilator and plays a crucial role in regulating blood flow, immune response, and neurotransmission. The isotopic labeling allows for precise tracking of arginine’s conversion to nitric oxide and its subsequent biological effects .

Comparison with Similar Compounds

Arginine-13C6,15N4 (hydrochloride): This compound is labeled with both carbon-13 and nitrogen-15 isotopes, providing additional tracking capabilities in metabolic studies.

Unlabeled Arginine (hydrochloride): The standard form of arginine without isotopic labeling, used in various biochemical and physiological studies.

Uniqueness: Arginine-13C6 (hydrochloride) is unique due to its specific carbon-13 labeling, which allows for detailed studies of metabolic pathways and protein synthesis. The isotopic labeling provides a distinct advantage in mass spectrometry and other analytical techniques, enabling precise quantification and tracking of arginine in complex biological systems .

Properties

Molecular Formula |

C6H15ClN4O2 |

|---|---|

Molecular Weight |

216.62 g/mol |

IUPAC Name |

2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1; |

InChI Key |

KWTQSFXGGICVPE-BVNCJLROSA-N |

Isomeric SMILES |

[13CH2]([13CH2][13CH]([13C](=O)O)N)[13CH2]N=[13C](N)N.Cl |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)

![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)

![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12372446.png)

![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)

![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)